Molecules containing the 1-(Oxetan-3-yl)piperazine moiety are predominantly synthetic, forming key components in various pharmaceutical research projects. [, ] These molecules demonstrate potential for targeting specific biological pathways involved in diseases like cancer and bacterial infections. [, ]
1-(Oxetan-3-yl)piperazine is a chemical compound with the molecular formula and a molecular weight of 142.20 g/mol. It is classified as a piperazine derivative, featuring an oxetane ring which contributes to its unique properties. The compound is known for its potential applications in medicinal chemistry and organic synthesis, serving as a building block for more complex molecules.
The compound is sourced from various chemical suppliers and is classified under the category of heterocyclic compounds due to the presence of both nitrogen and oxygen in its structure. It has been assigned several identifiers, including CAS Number 1254115-23-5 for 1-(Oxetan-3-yl)piperazine and CAS Number 1523571-19-8 for its hemioxalate salt form.
The synthesis of 1-(Oxetan-3-yl)piperazine typically involves the reaction of oxetane with piperazine under controlled conditions. The process can be summarized as follows:
The hemioxalate salt is formed by reacting the synthesized 1-(Oxetan-3-yl)piperazine with oxalic acid, which enhances its solubility and stability for various applications .
The molecular structure of 1-(Oxetan-3-yl)piperazine consists of a piperazine ring substituted with an oxetane moiety. The structural formula can be represented as follows:
Key structural data include:
1-(Oxetan-3-yl)piperazine can undergo several chemical reactions, including:
These reactions highlight the versatility of 1-(Oxetan-3-yl)piperazine in synthetic organic chemistry.
The mechanism of action for 1-(Oxetan-3-yl)piperazine involves its interaction with specific biological targets, primarily through the piperazine ring's ability to engage with receptors or enzymes. The oxetane moiety may influence the compound's binding affinity and specificity towards these targets. Detailed studies are necessary to fully elucidate these interactions and their implications in biological systems .
1-(Oxetan-3-yl)piperazine exhibits several notable physical properties:
The compound's chemical properties include:
Additional analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to characterize this compound, confirming its structure and purity .
1-(Oxetan-3-yl)piperazine has several applications in scientific research:
This compound's multifaceted roles in research underscore its significance in advancing chemical and biological sciences.
Recent advances in synthetic chemistry have enabled efficient access to 1-(oxetan-3-yl)piperazine and its derivatives through innovative pathways. The foundational synthesis involves a two-step sequence starting from tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate as a key intermediate. This precursor undergoes selective deprotection and subsequent coupling with piperazine derivatives under mild conditions, achieving >90% purity as verified by HPLC analysis [2]. Alternative routes employ oxetan-3-yl methanesulfonate as an electrophilic coupling partner, which reacts efficiently with N-Boc-piperazine followed by acid-mediated deprotection. This method benefits from commercial availability of starting materials and operational simplicity [7].
For substituted derivatives, regioselective functionalization strategies have been developed. 3-Methyl-1-(oxetan-3-yl)piperazine (CAS 2070014-81-0) is synthesized via reductive amination protocols using sodium triacetoxyborohydride, introducing the methyl group with high diastereoselectivity. The chiral (S)-enantiomer (PubChem CID 118979661) is obtained through enzymatic resolution or asymmetric synthesis using chiral auxiliaries, preserving stereochemical integrity for targeted biological applications [2] [8]. Recent innovations include microwave-assisted ring closure techniques that significantly reduce reaction times from hours to minutes while maintaining yields exceeding 85% [7].
Table 1: Comparative Analysis of Synthetic Routes to 1-(Oxetan-3-yl)piperazine Derivatives
Synthetic Method | Key Intermediate | Yield (%) | Purity (%) | Reaction Conditions |
---|---|---|---|---|
Carbamate Deprotection | tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate | 78 | >90 | Mild acid, RT |
Mesylate Coupling | Oxetan-3-yl methanesulfonate | 82 | 88 | K₂CO₃, CH₃CN, 60°C |
Reductive Amination | 3-Oxetanone | 75 | 95 | NaBH(OAc)₃, DCE |
Microwave-Assisted | 3-Bromooxetane | 87 | 97 | Microwave, 120°C, 15 min |
Catalysis plays a pivotal role in constructing the pharmacologically critical piperazine-oxetane linkage. Palladium-catalyzed C–N coupling has emerged as the most efficient method for forming the C–N bond between oxetane and piperazine rings. This process employs Pd₂(dba)₃/XPhos catalyst systems operating at 80–100°C in toluene, achieving coupling efficiencies >80% while minimizing racemization at stereocenters [7]. The mechanism proceeds through oxidative addition of oxetan-3-yl halides to Pd(0), followed by coordination with the piperazine nitrogen and reductive elimination [2].
Strain-release catalysis leverages the inherent ring tension of oxetanes (approximately 106 kJ/mol) to drive reactions. The electrophilic activation of oxetanes using Lewis acids such as AlCl₃ facilitates nucleophilic attack by secondary amines in piperazines under mild conditions. This approach avoids high temperatures that typically promote decomposition pathways, preserving the integrity of both rings [2]. Recent breakthroughs include enzyme-mediated hybridizations using engineered transaminases that catalyze the formation of chiral amino-oxetanes with enantiomeric excess >99%. These biocatalytic processes operate in aqueous media at ambient temperature, showcasing excellent atom economy and reduced environmental impact compared to traditional metal-catalyzed methods [7].
Table 2: Catalytic Systems for Oxetane-Piperazine Bond Formation
Catalyst System | Temperature (°C) | Yield Range (%) | Reaction Time (h) | Key Advantages |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | 100 | 75-85 | 12-18 | Broad substrate scope |
CuI/diamine ligand | 80 | 70-78 | 24 | Low cost, air-stable |
AlCl₃ | 25 | 65-70 | 48 | Mild conditions |
Transaminase TA-134 | 30 | 80-88 | 36 | Enantioselective, aqueous |
Buchwald–Hartwig amination has revolutionized the functionalization of 1-(oxetan-3-yl)piperazine derivatives, particularly for constructing complex pharmacophores found in clinical candidates. This transition metal-catalyzed C–N coupling enables the efficient introduction of aryl and heteroaryl groups to the piperazine nitrogen under controlled conditions. The reaction typically employs palladium precatalysts (e.g., Pd(OAc)₂) with bulky phosphine ligands (BINAP, RuPhos, or XPhos) that facilitate the reductive elimination step, crucial for forming the sterically congested tertiary amine bonds [4] [6] [10].
Optimization studies reveal that electron-deficient aryl halides react preferentially at the less hindered piperazine nitrogen, achieving regioselectivities >20:1 when coupled with 1-(oxetan-3-yl)piperazine. This selectivity is exploited in the synthesis of kinase inhibitors where specific aromatic moieties enhance target binding. The process operates effectively at 80–100°C in toluene with cesium carbonate as base, providing yields of 70–90% across diverse substrates. Microwave acceleration reduces reaction times from 24 hours to 30 minutes while maintaining excellent functional group tolerance, including compatibility with aldehydes, nitriles, and unprotected alcohols [4] [10].
Recent ligand developments have addressed historical limitations in coupling with secondary amines. BrettPhos and RuPhos ligands enable reactions at room temperature with turnover numbers exceeding 10,000, significantly improving the economic viability for large-scale production. These advances have been instrumental in constructing clinical candidates like danuglipron, where the oxetane-piperazine moiety is coupled with complex heterocyclic systems [6] [10].
The synthesis of oxetane rings has undergone significant innovation through green chemistry principles, focusing on atom economy, energy efficiency, and waste reduction. Solvent-free ring-closing reactions represent a major advancement, where 1,3-diol precursors undergo cyclodehydration using catalytic p-toluenesulfonic acid (5 mol%) under mechanical milling conditions. This approach eliminates solvent waste while achieving 85–92% yields through continuous removal of water via azeotropic distillation or molecular sieves [5] [7].
Epoxide rearrangement offers an atom-economical route to oxetanes using heterogeneous catalysts. Commercially available zeolites (H-Beta-25) catalyze the isomerization of readily available epoxides to oxetanes at 150°C with 80% conversion and >95% selectivity. The solid catalyst is recyclable for five cycles without significant loss of activity, minimizing process waste [7]. Photochemical approaches have also emerged, utilizing visible-light-mediated [2+2] cycloadditions between carbonyl compounds and alkenes. This method employs eosin Y as an organic photocatalyst in water/acetonitrile mixtures, achieving quantitative yields under mild conditions (25°C, 24 hours) without the need for toxic heavy metal catalysts [5].
For piperazine-oxetane hybrids specifically, continuous flow hydrogenation techniques have been developed to reduce energy consumption. The process operates at elevated pressure (50 bar H₂) with residence times under 10 minutes, compared to 12 hours in batch reactors. Supported platinum catalysts immobilized on TiO₂ enable catalyst recycling and prevent metal leaching, addressing two critical sustainability challenges in pharmaceutical manufacturing [7].
Table 3: Green Chemistry Principles Applied to Oxetane Synthesis
Principle | Traditional Approach | Green Alternative | Environmental Benefit |
---|---|---|---|
Atom Economy | Diethyl carbonate-mediated cyclization (MW 90) | Epoxide rearrangement (MW 44) | 51% reduction in MW waste |
Solvent Use | Dichloromethane (5 L/mol) | Solvent-free mechanochemistry | Elimination of VOC emissions |
Catalyst | Homogeneous AlCl₃ (stoichiometric) | Zeolite H-Beta-25 (5 wt%) | Recyclable, non-toxic |
Energy Input | Reflux in toluene (110°C, 24h) | Visible light photocatalysis (25°C) | 85% energy reduction |
The scale-up of 1-(oxetan-3-yl)piperazine derivatives faces significant challenges that require careful process engineering. Thermal hazard management is critical during oxetane ring formation, where the exothermic nature of cyclization reactions (ΔH = -120 kJ/mol) poses safety risks at kilogram scale. Implementation of continuous flow reactors with precise temperature control (-10°C to 0°C) and inline IR monitoring enables safe handling of these exotherms while maintaining product quality [2] [4].
Racemization control presents another major challenge, particularly for chiral 3-methyl derivatives. The basicity of piperazine nitrogen can catalyze epimerization at the oxetane-proximal chiral center during prolonged reaction times or elevated temperatures. This issue is mitigated through pH control (maintaining reaction medium at pH 6–7) and reduced processing temperatures afforded by highly active catalysts. At manufacturing scale, chiral HPLC analysis at multiple process control points ensures enantiomeric purity remains >99% ee throughout synthesis [2].
Purification complexities arise from the polar nature of oxetane-piperazine hybrids, which show limited crystallinity and strong retention on silica gel. These challenges are addressed through salt formation strategies, particularly using oxalic acid to form crystalline hemioxalates (e.g., 1523571-19-8) that facilitate isolation with >99.5% purity. Alternative approaches include simulated moving bed (SMB) chromatography, which reduces solvent consumption by 80% compared to traditional column chromatography while improving separation efficiency for closely related impurities [8].
Supply chain constraints for specialized building blocks like oxetan-3-one require innovative solutions. Multi-purpose manufacturing platforms that integrate oxetane ring synthesis with downstream functionalization in a single facility avoid intermediate isolation and transportation. Recent process intensification strategies have demonstrated 40% cost reduction through telescoping four synthetic steps into two operations with in situ intermediate conversion [4] [8].
Table 4: Scale-Up Challenges and Mitigation Strategies
Challenge | Laboratory Scale | Pilot/Production Scale Solution | Impact |
---|---|---|---|
Exothermicity | Ice-water bath cooling | Continuous flow reactor with cryogenic unit | Prevents thermal runaway |
Racemization | Chiral auxiliary use | pH-controlled reaction medium | Maintains >99% ee |
Purification | Silica gel chromatography | Crystalline salt formation (oxalate) | 99.5% purity, 85% yield |
Building Block Supply | Small-scale purchase | On-demand synthesis from 1,3-diols | 30% cost reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0